Product packaging for Cyclobutene(Cat. No.:CAS No. 822-35-5)

Cyclobutene

Cat. No.: B1205218
CAS No.: 822-35-5
M. Wt: 54.09 g/mol
InChI Key: CFBGXYDUODCMNS-UHFFFAOYSA-N
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Description

Cyclobutene is a cyclic organic compound with the formula C₄H₆, characterized by a highly strained four-membered ring containing one double bond . This ring strain, calculated to be approximately 28.5 kcal/mol for the parent this compound, is the fundamental driver of its significant reactivity, making it a valuable building block in synthetic and mechanistic studies . It is typically a colorless gas or liquid at room temperature, with a boiling point of approximately 2°C . This compound is best known for its role as a fundamental model system in electrocyclic reactions. It undergoes a thermally-induced, conrotatory ring-opening to form 1,3-butadiene, a stereospecific transformation that is a cornerstone of the Woodward-Hoffmann rules for the conservation of orbital symmetry . This reaction is strongly exothermic due to the relief of ring strain . In modern research, this compound and its derivatives have gained importance in the field of bioorthogonal chemistry. The strained double bond acts as a compact, reactive dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines, a class of rapid and selective "click" reactions useful for bioconjugation and labeling of biomolecules like proteins . Furthermore, this compound scaffolds are employed in ring-opening carbonyl-olefin metathesis (ROCOM) reactions to synthesize complex acyclic architectures, such as γ,δ-unsaturated aldehydes that are formal Claisen rearrangement products . They also serve as unique vertices with approximately 90° angles in the template-free synthesis of conjugated macrocycles for materials science applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, using appropriate safety equipment, as it is flammable and may be hazardous upon inhalation or ingestion .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6 B1205218 Cyclobutene CAS No. 822-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutene
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InChI

InChI=1S/C4H6/c1-2-4-3-1/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBGXYDUODCMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26710-12-3
Record name Cyclobutene, homopolymer
Source CAS Common Chemistry
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DSSTOX Substance ID

DTXSID60231616
Record name Cyclobutene
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Molecular Weight

54.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

822-35-5
Record name Cyclobutene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclobutene
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Record name Cyclobutene
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Record name Cyclobutene
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Synthesis of Cyclobutene

Elimination Reactions of Cyclobutyl Halides

A common and effective method for synthesizing this compound involves the elimination of a hydrogen halide from a cyclobutyl halide. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where a strong base is used to abstract a proton from a carbon atom adjacent to the one bearing the halogen, leading to the formation of the double bond. For instance, 1,2-dibromocyclobutane can be readily converted back to this compound through debromination using zinc in ethanol. orgsyn.org Similarly, elimination reactions can be performed on other cyclobutyl derivatives, such as cyclobutyl tosylates, which are often prepared from the more accessible cyclobutanol. orgsyn.org

Pyrolysis of Cyclobutylammonium Hydroxides

The first reported synthesis of this compound involved the pyrolysis (thermal decomposition) of cyclobutyltrimethylammonium hydroxide (B78521), a reaction known as the Hofmann elimination. wikipedia.org In this process, the quaternary ammonium (B1175870) hydroxide is heated, leading to the elimination of trimethylamine (B31210) and water to form the alkene. This method, while historically significant, has been largely superseded by more modern and efficient synthetic routes that offer better yields and fewer side products, such as the common contaminant 1,3-butadiene (B125203). wikipedia.orgorgsyn.org

Elucidation of Reaction Mechanisms and Kinetics in Cyclobutene Transformations

Electrocyclic Ring-Opening Reactions of Cyclobutene

The interconversion between this compound and 1,3-butadiene (B125203) is a classic example of an electrocyclic reaction. The direction of this equilibrium is often influenced by the thermodynamics of the system; ring-opening is frequently favored due to the release of ring strain inherent in the four-membered ring. jove.com

Under thermal conditions, the ring-opening of this compound proceeds in a conrotatory fashion. This means that the substituents at the C3 and C4 positions rotate in the same direction (both clockwise or both counter-clockwise) as the C3-C4 σ-bond breaks. This stereospecificity is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) of this compound in its electronic ground state. jove.compitt.edu The conrotatory motion allows for the continuous overlap of orbitals, leading to a lower energy transition state. pitt.edu

The thermal conversion of this compound to 1,3-butadiene is a unimolecular process that occurs at elevated temperatures. pitt.edu Early kinetic studies by Walters in 1958 determined the activation energy for the ring-opening of unsubstituted this compound to be approximately 32.5 kcal/mol. pitt.edu This relatively high activation barrier reflects the energy required to break the C3-C4 σ-bond. The disrotatory pathway, where the substituents would rotate in opposite directions, is symmetry-forbidden under thermal conditions and has a much higher activation energy. pitt.edu

Table 1: Activation Energies for Thermal Ring-Opening of Substituted Cyclobutenes

Substituent at C3Activation Energy (kcal/mol) - Outward ConrotationActivation Energy (kcal/mol) - Inward ConrotationReference
-CH₂CH₂OAc32.9238.23 nih.gov

In contrast to thermal reactions, photochemical electrocyclization of this compound proceeds through an excited electronic state. Upon absorption of ultraviolet light, this compound is promoted to an excited state where the symmetry of the relevant molecular orbital (now the HOMO of the excited state) is different from the ground state HOMO. jove.commasterorganicchemistry.com This change in orbital symmetry dictates that the ring-opening must occur in a disrotatory fashion to maintain constructive orbital overlap throughout the reaction. jove.comillinois.edu

The specific wavelength of UV light used can influence the efficiency and outcome of photochemical transformations. The absorption of a photon of appropriate energy excites the this compound molecule to a specific excited electronic state. The reaction then proceeds from this excited state potential energy surface. While detailed studies on the specific wavelength dependence for various substituted cyclobutenes are complex, the fundamental principle is that the energy of the incident light must match the energy gap between the ground and an excited state for the photochemical reaction to be initiated.

The disrotatory nature of the photochemical ring-opening leads to a different stereochemical outcome compared to the thermal conrotatory process. For example, a cis-3,4-disubstituted this compound will photochemically yield a (E,Z)-1,3-diene, whereas thermally it would produce a (E,E)- or (Z,Z)-diene. pitt.edu This high degree of stereospecificity is a hallmark of concerted pericyclic reactions. However, it is important to note that photochemical reactions can sometimes exhibit non-stereospecific behavior if competing reaction pathways, such as those involving diradical intermediates or other excited states, become accessible.

The journey of a molecule from an excited state back to the ground state is a critical aspect of photochemical reactions. In an adiabatic pathway, the reaction proceeds entirely on the excited state potential energy surface to an excited state product, which then relaxes to the ground state product. However, a more common scenario involves non-adiabatic processes where the molecule transitions from the excited state surface to the ground state surface at a point of degeneracy known as a conical intersection. These conical intersections provide a rapid and efficient pathway for the decay of the excited state back to the ground state, influencing the quantum yield and the ultimate product distribution of the photochemical reaction.

Substituents on the this compound ring can have a profound impact on both the kinetics and the stereoselectivity of the ring-opening reaction. This influence is particularly pronounced in the thermal conrotatory process, leading to a phenomenon known as torquoselectivity. nih.govnih.gov Torquoselectivity describes the preference for one of the two possible conrotatory motions (clockwise or counter-clockwise).

Electron-donating groups (e.g., -CH₃, -OR) at the C3 position tend to rotate "outward" during the ring-opening, while electron-withdrawing groups (e.g., -CHO, -NO) prefer to rotate "inward". nih.gov This preference is attributed to electronic effects that stabilize the transition state. For instance, outward rotation of an electron-donating group allows for better hyperconjugative interaction with the breaking C-C bond in the transition state. The difference in activation energy between the two conrotatory pathways can be significant, often leading to the exclusive formation of one stereoisomeric diene. nih.gov In some cases, while the kinetic preference for a particular torquoselective pathway is maintained, subsequent isomerization of the initial product can lead to a final product mixture that appears to violate the expected torquoselectivity, reflecting thermodynamic control. nih.gov

Torquoselectivity in Ring Opening: Electronic and Steric Effects

The thermal ring-opening of this compound is a classic example of a pericyclic reaction governed by the principles of orbital symmetry. This electrocyclic reaction proceeds in a conrotatory fashion, meaning the substituents at the breaking carbon-carbon bond rotate in the same direction. However, for a 3-substituted this compound, two distinct conrotatory pathways are possible: one where the substituent rotates "inward" toward the developing diene system, and one where it rotates "outward." The preference for one of these pathways over the other is termed torquoselectivity. This selectivity is a nuanced interplay of both electronic and steric effects, with electronic factors often playing a dominant role. researchgate.netstackexchange.com

Extensive research has demonstrated that the electronic nature of the substituent at the 3-position is a primary determinant of torquoselectivity. researchgate.netresearchgate.net Generally, electron-donating groups (EDGs) exhibit a strong preference for outward rotation, while electron-withdrawing groups (EWGs) favor inward rotation. researchgate.netstackexchange.com This principle holds true even in cases where steric hindrance would seemingly favor the opposite rotation. stackexchange.com For instance, bulky donor groups will rotate outward, and compact acceptor groups will rotate inward, highlighting the power of electronic control over steric repulsion.

While the kinetic torquoselectivity rules are robust, thermodynamic factors can sometimes influence the final product distribution. nih.gov In certain highly substituted systems, the initially formed "out" diene, resulting from the kinetically favored outward rotation of a donor group, can undergo subsequent isomerization to a more stable "in" diene through a pyran intermediate. nih.gov This demonstrates that while the initial ring-opening is under kinetic control and follows the established torquoselectivity principles, post-reaction equilibria can lead to an unexpected final product ratio. nih.gov

Table 1: Influence of Substituent Electronic Nature on Torquoselectivity in this compound Ring Opening

Substituent at C-3Electronic NaturePreferred Rotation
-CH₃, -OR, HalidesElectron-DonatingOutward
-CHO, -NO, -SiR₃Electron-WithdrawingInward
Role of Hyperconjugation and Orbital Interactions

The underlying basis for the observed torquoselectivity lies in the intricate orbital interactions that occur in the transition state of the ring-opening reaction. researchgate.net As the C3-C4 sigma bond of the this compound ring elongates and breaks, the associated bonding (σ) and antibonding (σ*) orbitals interact with the frontier molecular orbitals of the substituent. stackexchange.com

For electron-donating groups, the key interaction is between the highest occupied molecular orbital (HOMO) of the donor substituent and the low-lying C3-C4 σ* antibonding orbital. stackexchange.com Outward rotation of the donor group maximizes the stabilizing overlap between these two orbitals. stackexchange.com This interaction, a form of hyperconjugation, lowers the energy of the transition state for the outward rotation pathway, making it the preferred route. Conversely, inward rotation would lead to a less favorable, or even destabilizing, interaction. stackexchange.com

In the case of electron-withdrawing groups, the dominant interaction is between the filled C3-C4 σ bonding orbital and the lowest unoccupied molecular orbital (LUMO) of the acceptor substituent. stackexchange.com Inward rotation facilitates a more effective stabilizing overlap between these orbitals. stackexchange.com This hyperconjugative interaction delocalizes electron density from the breaking sigma bond into the acceptor group, thereby lowering the transition state energy for the inward rotation pathway.

Computational studies have provided quantitative support for these orbital interaction models. nih.govnih.gov For example, Natural Bond Orbital (NBO) analysis has been employed to quantify the stabilizing energy associated with these hyperconjugative interactions in the transition state, confirming their role in dictating the torquoselectivity. researchgate.net These analyses reveal that the interaction between the distal C4 carbon of the this compound ring and the substituent at C3 is a critical factor in governing the reaction's stereochemical outcome. researchgate.netnih.gov

Mechanistic Aspects of Cycloaddition Reactions Involving this compound

This compound and its derivatives are valuable partners in cycloaddition reactions, providing a direct route to more complex cyclic and bicyclic systems. researchgate.netnih.gov The mechanisms of these reactions are diverse and depend on the nature of the reactants, the reaction conditions (thermal or photochemical), and the presence of catalysts.

Concerted vs. Diradical Intermediates in [2+2] Cycloadditions

The [2+2] cycloaddition is a fundamental reaction for the formation of four-membered rings. According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden as a concerted process. researchgate.netfiveable.me Therefore, thermal [2+2] cycloadditions involving this compound typically proceed through a stepwise mechanism involving diradical intermediates. researchgate.net This stepwise nature means that the reaction is not stereospecific, as rotation around the newly formed single bonds in the diradical intermediate can occur before the final ring closure. acs.org

In contrast, photochemical [2+2] cycloadditions are symmetry-allowed to proceed in a concerted fashion. fiveable.me Upon absorption of light, one of the alkene components is promoted to an excited state, altering the orbital symmetry and allowing for a concerted formation of the two new sigma bonds. acs.org However, even in photochemical reactions, stepwise pathways involving diradical or zwitterionic intermediates can compete, particularly when the reactants have different electronic properties. researchgate.net The formation of cyclobutane (B1203170) thymine (B56734) dimers in DNA upon UV irradiation is a biologically significant example of a [2+2] photocycloaddition that has been shown to proceed through a singlet doubly excited state. acs.org

The nature of the reactants can also influence the reaction mechanism. For instance, the cycloaddition of allenes with alkenes to form cyclobutanes often proceeds through diradical intermediates, especially under thermal conditions. researchgate.net

Mechanistic Investigations of Metal-Catalyzed Cycloadditions

Transition metal catalysis offers a powerful alternative to thermal and photochemical methods for effecting cycloaddition reactions involving this compound. acs.org Metal catalysts can open up new mechanistic pathways, often proceeding under milder conditions and with higher selectivity. acs.orgrsc.org

A common mechanistic motif in metal-catalyzed cycloadditions is the initial formation of a metallacyclic intermediate. nih.gov For example, in the cobalt-catalyzed coupling of alkynes and cyclobutenes, the reaction is proposed to proceed through an initial oxidative cyclization to form a cobaltacyclopentene intermediate. nih.gov This intermediate can then undergo different reaction pathways, such as reductive elimination to yield a this compound product or protonation to afford a cyclobutane. nih.gov The specific outcome is often controlled by the choice of ligands on the metal center. nih.gov

Cationic metal(I) complexes, particularly of gold(I) and copper(I), have emerged as effective catalysts for [2+2] cycloadditions. acs.orgresearchgate.net In the gold(I)-catalyzed cycloaddition of alkynes and alkenes to form cyclobutenes, mechanistic studies suggest that a monocationic digold(I) complex is the active catalytic species. acs.org One of the gold(I) centers activates the alkyne, making it more susceptible to nucleophilic attack by the alkene. The second gold(I) center, while not directly involved in the alkyne activation, plays a crucial role in inducing enantioselectivity. acs.org

In some metal-catalyzed reactions, an oxidative dimerization pathway can be operative. researchgate.net For instance, a cobalt-catalyzed reaction has been described where a cationic Co(I) species initiates an oxidative dimerization. researchgate.net This process enables the selective transformation of less sterically hindered alkenes. Mechanistic studies suggest that these reactions can proceed via oxidative cyclization followed by protonation. nih.govresearchgate.net Another example involves the oxidative cleavage of cyclobutane pyrimidine (B1678525) dimers, which is thought to proceed through the formation of a cyclobutane radical cation intermediate via one-electron oxidation. acs.orgnih.gov

Table 2: Mechanistic Pathways in Cycloaddition Reactions Involving this compound

Reaction TypeConditionsKey Intermediate(s)Stereochemistry
[2+2] CycloadditionThermalDiradicalNot stereospecific
[2+2] CycloadditionPhotochemicalExcited State / DiradicalOften stereospecific
Metal-Catalyzed CycloadditionVariesMetallacycleControlled by catalyst
Cationic Metal(I)-CatalyzedMildCationic Metal-Alkyne ComplexOften enantioselective
Oxidative DimerizationMetal-CatalyzedRadical Cation / MetallacycleVaries

Radical Chemistry of this compound and its Derivatives

The radical chemistry of this compound and its derivatives is a field of active research, offering novel pathways for the synthesis of highly functionalized four-membered rings. One notable advancement is the development of a copper-catalyzed radical cascade reaction that transforms simple cyclobutanes into valuable this compound derivatives. wikipedia.orgnih.gov This strategy is significant as it constructs the this compound skeleton while simultaneously introducing multiple functional groups, a transformation not readily achievable through traditional methods. nih.gov

The process involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. wikipedia.orgnih.gov Using a copper catalyst in conjunction with an oxidant like N-fluorobenzenesulfonimide (NFSI), a range of diaminated, disulfonylated, and tribrominated cyclobutenes have been synthesized efficiently. wikipedia.org

Proposed Reaction Mechanism:

The reaction is proposed to proceed through a radical cascade mechanism. nih.govcolorado.edu The key steps are outlined below:

Hydrogen Abstraction: The process is initiated by the abstraction of a benzylic hydrogen atom from the starting cyclobutane by a nitrogen-centered radical, forming a benzylic radical intermediate. nih.gov

β-H Elimination: This benzylic radical undergoes β-hydrogen elimination to generate a this compound intermediate. nih.gov

Radical Addition: A nitrogen- or sulfur-centered radical then adds to the this compound intermediate. nih.govcolorado.edu

Further Functionalization: Subsequent steps involving another β-H elimination and allylic hydrogen abstraction followed by functionalization lead to the final, highly substituted this compound product. nih.govcolorado.edu

This methodology provides a direct route to functionalized cyclobutenes from readily available cyclobutanes, highlighting the power of radical chemistry in modern organic synthesis. nih.gov

Table 1: Key Steps in the Copper-Catalyzed Radical Cascade Reaction for this compound Synthesis
StepDescriptionIntermediate/Product
1. InitiationBenzylic hydrogen atom abstraction from cyclobutane. nih.govBenzylic radical
2. This compound Formationβ-Hydrogen elimination from the benzylic radical. nih.govThis compound
3. FunctionalizationAddition of N- or S-centered radicals to the this compound ring. nih.govcolorado.eduFunctionalized this compound radical
4. Final Product FormationFurther elimination and radical functionalization steps. nih.govcolorado.eduHighly functionalized this compound derivative

Gas-Phase Ion-Molecule Reactions of this compound Anion

The study of gas-phase ion-molecule reactions provides fundamental insights into intrinsic chemical reactivity, devoid of solvent effects. While this field has been explored for a wide variety of organic anions, specific research on the gas-phase ion-molecule reactions of the this compound anion (the deprotonated form of this compound) is not extensively documented in the current scientific literature. Studies on other cyclic hydrocarbon anions and related species exist, but direct experimental or theoretical data on the reactivity of the this compound anion with various neutral molecules in the gas phase remains a largely unexplored area of chemical physics.

Rearrangement Pathways and Isomerization Kinetics

This compound is well-known for undergoing a facile thermal isomerization to 1,3-butadiene. aip.orgrsc.org This reaction is a classic example of a unimolecular electrocyclic ring-opening reaction and has been studied extensively to understand its mechanism and kinetics. aip.org

Mechanism and Stereochemistry:

The thermal isomerization of this compound to 1,3-butadiene is a highly exothermic process, driven by the release of significant ring strain (approximately 28 kcal/mol). rsc.org The mechanism is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a 4π-electron system like this compound, the thermal ring-opening is predicted to proceed via a conrotatory motion of the substituents at the breaking C-C bond. aip.org In this conrotatory process, the two groups rotate in the same direction (both clockwise or both counter-clockwise). This pathway allows the system to maintain symmetry from the ground electronic state of the reactant to the ground electronic state of the product, thus proceeding through a lower energy transition state. aip.org The alternative, a disrotatory mode (where the groups rotate in opposite directions), would lead to an excited state of the product and is therefore energetically unfavorable for the thermal reaction. aip.org

Kinetics:

The isomerization has been shown to be a clean, unimolecular gas-phase reaction that proceeds to completion in the temperature range of 130-175°C. aip.org Kinetic studies have established the reaction as first-order. The rate constants have been measured over a range of pressures, showing a typical "fall-off" behavior at lower pressures, which can be modeled using the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. aip.org

Table 2: Characteristics of the Thermal Isomerization of this compound
ParameterDescriptionReference
Reaction TypeUnimolecular Electrocyclic Ring-Opening aip.org
Product1,3-Butadiene rsc.org
Driving ForceRelease of ring strain rsc.org
StereochemistryConrotatory (Thermally allowed) aip.org
KineticsFirst-order, unimolecular aip.org
Temperature Range130-175°C (in gas phase) aip.org

Compound Index

Compound Name
1,3-Butadiene
Copper
Cyclobutane
This compound
N-fluorobenzenesulfonimide (NFSI)

Advanced Theoretical and Computational Investigations of Cyclobutene Reactivity

Quantum Mechanical Calculations for Cyclobutene Systems

Quantum mechanical calculations have become an indispensable tool for elucidating the intricate details of chemical reactions. For this compound, these methods are employed to map potential energy surfaces, locate transition states, and understand the electronic factors that dictate the reaction's outcome.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are crucial for providing benchmark-quality data for chemical systems.

Molecular Orbital (MO) theory forms the foundational framework for many ab initio techniques. For the this compound ring-opening, early qualitative MO theory, famously depicted in correlation diagrams, correctly predicted the preference for a conrotatory pathway under thermal conditions and a disrotatory pathway under photochemical conditions, as dictated by the Woodward-Hoffmann rules. illinois.edubris.ac.uk

More sophisticated ab initio methods have been employed to provide a more quantitative picture. For instance, Complete Active Space Self-Consistent Field (CASSCF) calculations are well-suited for studying photochemical reactions and have been used to generate state-correlation diagrams for the this compound to cis-1,3-butadiene conversion. uregina.ca These calculations can handle the complexities of excited-state potential energy surfaces and the crossings between them, which are critical for understanding photochemical processes. uregina.ca

For high-accuracy energy calculations, especially for determining reaction barriers, methods like Quadratic Configuration Interaction with Single and Double excitations (QCISD) and Relativistic Coupled-Cluster with Single, Double, and Triple excitations (RCCSD(T)) are often considered the "gold standard." While specific applications of QCISD and RCCSD(T) to the parent this compound system are highly specialized in the literature, they are frequently used to benchmark the performance of more computationally efficient methods for similar organic reactions. nih.gov These high-level calculations provide reliable reference data for activation energies and reaction enthalpies.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods are based on the principle that the energy of a system can be determined from its electron density. mdpi.com This approach has been extensively applied to study various facets of this compound reactivity.

DFT calculations have been instrumental in modeling the mechanochemical ring opening of this compound, where external forces can circumvent the Woodward-Hoffmann rules. illinois.edu Studies have also utilized DFT to investigate the mechanisms of cycloaddition reactions involving this compound derivatives. ijcce.ac.irpku.edu.cn

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. Numerous studies have benchmarked the performance of different functionals for various chemical properties.

B3LYP : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used hybrid functionals. It has been successfully employed in studies of this compound systems, for example, in calculating the minimum energy pathways for mechanochemical ring-opening and in investigating the properties of organodiboranes containing cyclobutane-like fragments. illinois.eduresearchgate.net For general organic reactions, B3LYP often provides a reliable description of reaction barriers. nih.govnih.gov

PBE0 : The Perdew-Burke-Ernzerhof (PBE0) hybrid functional is another popular choice, known for its well-balanced accuracy across a range of applications. faccts.de Benchmarking studies on reaction activation energies have shown that PBE0 is among the best-performing functionals, often yielding mean unsigned deviations of less than 2 kcal/mol compared to high-level coupled-cluster calculations. nih.govnih.gov Non-empirical double-hybrid versions of PBE-based functionals, like PBE0-DH, have also shown excellent performance for calculating excitation energies, which is relevant for the photochemical aspects of this compound reactivity. ua.es

The choice of functional is critical, and its performance can vary depending on the specific system and property being investigated. The table below summarizes the performance of selected functionals for activation energies in various organic and organometallic reactions, providing a general idea of their expected accuracy.

FunctionalMean Unsigned Deviation (MUD) for Activation Energies (kcal/mol)Notes
B3LYP ~1.9 - 4.0Generally reliable, widely used. nih.govnih.gov
PBE0 ~1.1 - 1.6Often shows better performance than B3LYP. nih.govnih.gov
TPSSh ~1.6A meta-hybrid GGA functional with good performance for barriers. nih.gov
ωB97X-D ~0.6A range-separated hybrid with dispersion correction, showing excellent performance in specific cases. nih.gov

Note: The presented MUD values are from benchmark studies on various reaction types and may not be specific to this compound but are indicative of general performance.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing electron density to partition a molecule into atomic basins and characterize the chemical bonds between them. wikipedia.orgamercrystalassn.org QTAIM defines chemical bonding based on the topology of the electron density, identifying bond paths and bond critical points (BCPs) between atoms that are bonded. wiley-vch.de

In the context of this compound, QTAIM has been used to investigate the phenomenon of torquoselectivity in the ring-opening of 3-substituted cyclobutenes. acs.orgresearchgate.net This analysis helps to qualitatively and quantitatively evaluate the atomic interactions that govern the stereochemical outcome of the reaction. acs.orgresearchgate.net By analyzing the properties of the electron density at the BCP of the breaking C-C bond, researchers can correlate these properties with activation energies and the observed torquoselectivities. researchgate.net QTAIM provides a rigorous, physically grounded framework for understanding concepts like atomic charges and the nature of interatomic interactions throughout the reaction process. core.ac.uk

The Electron Localizability Indicator (ELI-D) is a tool used to analyze the electron pair density, providing insights into electron localization in position space. researchgate.netnih.govnih.gov It helps to resolve the atomic shell structure and identify bonding regions, lone pairs, and atomic cores. uniovi.es ELI-D partitions space into localization domains, which can be categorized as bonding, non-bonding, or core regions. uniovi.es

For substituted cyclobutenes, ELI-D topology analysis has been applied alongside QTAIM and IQA to understand the interatomic interactions that control torquoselectivity. acs.orgresearchgate.net These studies have shown that the interaction between the distal carbon atom of the this compound ring (C4) and the substituent at the C3 position is a key factor. acs.orgresearchgate.net The topology of ELI-D can reveal how electron pairs are reorganized during the ring-opening process, providing a detailed picture of bond formation and cleavage from the perspective of electron localization. mpg.de

The Interacting Quantum Atoms (IQA) method is an energy decomposition analysis that partitions the total energy of a molecule into intra-atomic and inter-atomic components. nih.gov It can be applied at any molecular geometry, making it particularly useful for tracking energy changes along a reaction pathway. nih.gov The IQA approach divides the total energy into atomic self-energies and the interaction energies (both electrostatic and exchange-correlation) between all pairs of atoms in the molecule. manchester.ac.ukmdpi.com

In the study of 3-substituted this compound ring-opening, the IQA energy partition method has been crucial in quantitatively assessing the interactions responsible for torquoselectivity. acs.orgresearchgate.net IQA analysis revealed that the interaction energy between the distal carbon atom (C4) and the substituent at C3 in the transition state is a primary determinant of the reaction's stereochemical preference. acs.orgresearchgate.net In some cases, such as with a 3-boryl substituent, this interaction is so strong that it forms a protocovalent bond. acs.orgresearchgate.net IQA allows researchers to pinpoint which specific atomic interactions stabilize or destabilize the transition state, thereby providing a detailed energetic rationale for the observed reactivity. acs.orgresearchgate.net

Potential Energy Surface Mapping and Characterization

The potential energy surface (PES) provides a fundamental representation of a chemical reaction, mapping the potential energy of a system as a function of its atomic coordinates. libretexts.org For the electrocyclic ring-opening of this compound to 1,3-butadiene (B125203), mapping the PES is crucial for understanding the reaction pathway and stereoselectivity. libretexts.orgmasterorganicchemistry.com

Theoretical calculations have been used to create detailed energy maps for both the "symmetry-allowed" conrotatory and "symmetry-forbidden" disrotatory modes of this compound ring-opening. rsc.org The PES for the conrotatory pathway shows a clear, low-energy channel connecting the reactant (this compound) and product (cis-butadiene) valleys, passing through a well-defined transition state. rsc.org In contrast, the surface for the disrotatory mode does not present such a favorable path, which is consistent with the predictions of the Woodward-Hoffmann rules under thermal conditions. rsc.orgillinois.edu

The application of external forces, as modeled in mechanochemistry, can dramatically alter the PES. illinois.edu Computational studies show that applying a pulling force to cis hydrogens on the this compound ring can lower the barrier for the disrotatory pathway, effectively circumventing the Woodward-Hoffmann rules. illinois.edu Conversely, applying force to the trans hydrogens favors the traditional conrotatory opening. illinois.edu These force-modified potential energy surfaces (FMPES) demonstrate that mechanical stress can be a powerful tool to control reaction pathways. illinois.edu

Transition State Analysis and Reaction Coordinate Definition

The transition state is the point of maximum potential energy along the minimum energy path between reactants and products on the PES. libretexts.org For the thermal ring-opening of this compound, this structure represents the energetic barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com The reaction coordinate is the path of steepest descent from the transition state to the reactant and product minima.

Computational studies precisely define the geometry of the transition state for the conrotatory ring-opening. In this state, the C3-C4 sigma bond is partially broken, and the methylene (B1212753) groups have begun to rotate in the same direction. researchgate.net The energy of this transition state dictates the activation energy of the reaction; for the parent this compound, the activation energy is approximately 32.5 kcal/mol. pitt.edu

Analysis of the transition state is key to understanding torquoselectivity—the preference for one conrotatory direction (inward or outward rotation of substituents) over the other. researchgate.net The interaction between a substituent and the distal carbon atom of the this compound ring (C4) in the transition state structure is a primary factor governing this selectivity. researchgate.net For example, in 3-borylthis compound, a strong interaction between the boron atom and C4 in the transition state leads to the formation of a protocovalent bond, heavily influencing the reaction's stereochemical outcome. researchgate.net

Analysis of Orbital Interactions and Electron Delocalization

Orbital interactions and electron delocalization are fundamental to the reactivity of this compound, particularly in its electrocyclic ring-opening. Computational analyses provide a quantum mechanical picture of these effects, explaining observed stereoselectivities and the influence of substituents.

Hyperconjugative Interactions and Their Impact on Reactivity

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a critical role in the stereoselectivity of this compound ring-opening. This phenomenon, often described as "double bond/no-bond resonance," involves electron delocalization that can stabilize transition states and influence reaction pathways. researchgate.net

In the context of substituted cyclobutenes, hyperconjugative interactions between the substituents and the breaking C-C sigma bond in the transition state are responsible for torquoselectivity. researchgate.net As the C-C bond stretches and breaks during the ring-opening process, the associated σ and σ* orbitals change in energy, becoming the effective HOMO and LUMO in the transition state.

The direction of substituent rotation is governed by these orbital interactions:

Electron-donating groups (e.g., -OR) prefer to rotate outward. This orientation maximizes the stabilizing interaction between the donor orbital of the substituent and the σ* orbital of the breaking C-C bond.

Electron-accepting groups (e.g., -SiR₃, -Boryl) prefer to rotate inward. This allows for a favorable interaction between the filled σ orbital of the breaking bond and the acceptor orbital of the substituent.

These preferences can overcome significant steric hindrance, highlighting the dominance of electronic effects in controlling the reaction's stereochemical outcome.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions from calculations into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. youtube.comyoutube.com It is particularly effective for quantifying the stabilizing energies associated with hyperconjugative interactions. researchgate.netyoutube.com

NBO analysis has been applied to the conrotatory ring-opening of mono-substituted cyclobutenes to elucidate the electronic origins of torquoselectivity. researchgate.net The method calculates the second-order perturbation energy (E2), which quantifies the stabilization energy from donor-acceptor (filled-unfilled orbital) interactions. youtube.com

For substituted cyclobutenes, NBO analysis of the transition state reveals key donor-acceptor interactions that dictate stereoselectivity. researchgate.netresearchgate.net For example, in 3-methoxythis compound, the outward-rotating transition state is stabilized by a hyperconjugative interaction between a lone pair on the oxygen atom (donor) and the antibonding orbital of the breaking C-C bond (acceptor). researchgate.net Conversely, for 3-formylthis compound, the inward-rotating transition state is stabilized by an interaction between the C-C sigma bond (donor) and the π* orbital of the carbonyl group (acceptor). researchgate.net This analysis provides a quantitative basis for the qualitative rules of torquoselectivity. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations Applied to this compound Macrocycles

While much computational work focuses on the reactivity of the this compound monomer, Molecular Dynamics (MD) simulations are employed to study the behavior of larger, more complex systems containing this moiety. MD simulations model the movement of atoms and molecules over time, providing insight into the conformational dynamics and flexibility of large structures like macrocycles. rsc.orgnih.gov

Researchers have synthesized a series of π-conjugated macrocycles built from 3,4-bis(methylene)this compound units. researchgate.netrsc.org The rigid four-membered ring provides a vertex with an angle slightly less than 90°, which promotes the formation of these cyclic structures. rsc.orgrsc.org While smaller macrocycles in this series were found to be rigid, MD simulations were used to explore the conformational possibilities of larger rings. researchgate.netrsc.org

The simulations, performed in the gas phase at room temperature, revealed that macrocycles with a greater number of repeating this compound units are not static. rsc.org Instead, they have a tendency to buckle and fold, exploring several possible stable or meta-stable configurations. rsc.orgrsc.org This flexibility, predicted by MD simulations and supported by Density Functional Theory (DFT) calculations, is a key feature of these larger molecular architectures and influences their material properties. rsc.orgresearchgate.net

Computational Assessment of Ring Strain and Its Influence on Reactivity

This compound possesses significant ring strain, a form of potential energy that arises from deviations from ideal bond angles and lengths. This strain is a major driving force for its reactivity, particularly for the electrocyclic ring-opening reaction, which relieves this strain. masterorganicchemistry.com

Computational methods are used to quantify the strain energy of cyclic molecules. For this compound, the ring strain energy is calculated to be approximately 29.8 kcal/mol. masterorganicchemistry.com This is slightly higher than the strain in its saturated analog, cyclobutane (B1203170) (26.3 kcal/mol), due to the additional strain introduced by the double bond. masterorganicchemistry.com The presence of oxygen heteroatoms in the ring, as in oxetane, further increases ring strain and reduces stability. mdpi.com

The thermal ring-opening of this compound to 1,3-butadiene is energetically favorable precisely because it releases this substantial strain energy. masterorganicchemistry.com The unimolecular reaction proceeds at a relatively low temperature (150 °C) compared to the thermal cleavage of cyclobutane (350 °C), which has a much higher activation barrier. pitt.edu This difference in reactivity underscores the role of the π-bond in facilitating a lower-energy, concerted reaction pathway that is unavailable to cyclobutane. masterorganicchemistry.compitt.edu Computational studies on the ring-opening of cyclobutane show a high activation enthalpy (ΔH‡) of 62.7 kcal/mol, proceeding through a biradical intermediate, in contrast to the concerted electrocyclic reaction of this compound. arxiv.org This highlights how ring strain, combined with available electronic pathways, dictates the molecule's thermal reactivity. masterorganicchemistry.compitt.edu

Theoretical Interpretations of Woodward-Hoffmann Rules and Orbital Symmetry in this compound Reactions

The stereochemical outcomes of the electrocyclic reactions of this compound are rationalized by the Woodward-Hoffmann rules, which are founded on the principle of the conservation of orbital symmetry. wikipedia.orgillinois.edu This principle posits that for concerted reactions, the molecular orbitals of the reactants must transform continuously into the molecular orbitals of the products, with the symmetry of these orbitals being maintained throughout the reaction pathway. stereoelectronics.org Theoretical and computational chemistry provide powerful tools, such as orbital correlation diagrams and frontier molecular orbital (FMO) theory, to explain why this compound's thermal and photochemical ring-opening reactions proceed through distinct stereochemical pathways. wikipedia.orgoup.com

Orbital Correlation Diagrams

A primary theoretical tool for analyzing pericyclic reactions is the orbital correlation diagram, which maps the molecular orbitals of the reactant to those of the product based on their symmetry properties. roaldhoffmann.com The electrocyclic interconversion between this compound and 1,3-butadiene can proceed via two distinct rotational motions of the C3 and C4 carbons:

Conrotatory: Both groups rotate in the same direction (either both clockwise or both counterclockwise). This process preserves a C₂ axis of symmetry. stereoelectronics.orgoup.com

Disrotatory: The groups rotate in opposite directions (one clockwise, one counterclockwise). This process preserves a mirror plane (σ) of symmetry. oup.comroaldhoffmann.com

To construct the diagrams, the relevant molecular orbitals of this compound (the σ and π bonds involved in the reaction and their corresponding antibonding orbitals, σ* and π*) and 1,3-butadiene (the four π molecular orbitals: ψ₁, ψ₂, ψ₃, ψ₄) are classified as either symmetric (S) or antisymmetric (A) with respect to the conserved symmetry element for each pathway. wikipedia.org

Thermal Reaction (Ground State Analysis):

In the thermal ring-opening of this compound, a 4π-electron process, the reaction follows the conrotatory path. illinois.edu The correlation diagram for this pathway shows that the bonding orbitals of this compound (σ and π) transform into the bonding orbitals of 1,3-butadiene (ψ₁ and ψ₂), and the antibonding orbitals correlate with antibonding orbitals. wikipedia.orgoup.com This correlation of bonding levels with bonding levels signifies a "symmetry-allowed" reaction, indicating that there is no significant symmetry-imposed energy barrier. stereoelectronics.orgacs.org

Conversely, for a thermal disrotatory pathway, the correlation diagram reveals that the highest occupied molecular orbital (HOMO) of this compound (π) correlates with an antibonding orbital (ψ₃) of butadiene, while a bonding orbital of butadiene (ψ₂) correlates with an antibonding orbital of this compound (π*). stereoelectronics.orgoup.com This crossing of energy levels between bonding and antibonding orbitals creates a large activation barrier, rendering the thermal disrotatory process "symmetry-forbidden". illinois.eduroaldhoffmann.com

Photochemical Reaction (Excited State Analysis):

Under photochemical conditions, UV light excites an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO). libretexts.org For this compound, this promotes an electron from the π orbital to the π* orbital. This new electronic configuration (the first excited state) alters the symmetry considerations.

When analyzing the disrotatory pathway for the excited state, the symmetry-forbidden crossing in the ground state is avoided. stereoelectronics.org The excited state of the reactant now correlates with an excited state of the product, making the disrotatory pathway "symmetry-allowed" under photochemical conditions. uregina.ca Consequently, the photochemical ring-opening of this compound proceeds via a disrotatory motion. libretexts.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory

A complementary and often simpler approach is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO. fiveable.me For the thermal ring-closure of 1,3-butadiene to this compound, the key interaction is within the HOMO, which is ψ₂. To form the new σ-bond, the lobes on the terminal carbons (C1 and C4) must rotate to allow for in-phase overlap. stereoelectronics.org The symmetry of ψ₂ dictates that this can only be achieved through a conrotatory motion. oup.com

For the photochemical reaction, the electron promotion makes ψ₃ the new HOMO. libretexts.org The symmetry of the terminal lobes in ψ₃ is different; in-phase overlap for σ-bond formation now requires a disrotatory motion. stereoelectronics.org Both FMO theory and orbital correlation diagrams lead to the same stereochemical predictions. wikipedia.org

Computational Findings and Torquoselectivity

While the Woodward-Hoffmann rules successfully predict the general stereochemical pathway (conrotatory vs. disrotatory), computational studies using methods like density functional theory (DFT) have provided deeper quantitative insights and revealed more subtle aspects of reactivity. nih.gov These investigations confirm the significant energetic preference for the symmetry-allowed pathways. For instance, the activation energy for the thermal ring-opening of this compound is approximately 32.5 kcal/mol, whereas a forbidden pathway would have a much higher, symmetry-imposed barrier. pitt.edu

Advanced computational models have also been crucial in explaining the concept of torquoselectivity . This refers to the preference for one of the two possible conrotatory motions (e.g., clockwise vs. counter-clockwise) in asymmetrically substituted cyclobutenes. nih.gov This selectivity arises from electronic effects of the substituents that stabilize the transition state of one rotational direction over the other. Generally, electron-donating groups prefer to rotate "outward" during ring-opening, while electron-withdrawing groups prefer to rotate "inward," a nuance not covered by the basic Woodward-Hoffmann rules but explained by more detailed electronic and computational theories. nih.govpitt.edu

Interactive Data Table: Woodward-Hoffmann Rules for this compound Electrocyclization

Reaction Conditionπ-Electron SystemGoverning MO (FMO Theory)Conserved Symmetry ElementAllowed PathwayPredicted Stereochemistry
Thermal (Heat, Δ)4n (n=1)HOMO (ψ₂)C₂ AxisConrotatorySpecific (e.g., cis-3,4-dimethylthis compound → cis,trans-2,4-hexadiene)
Photochemical (Light, hν)4n (n=1)HOMO* (ψ₃)Mirror Plane (σ)DisrotatorySpecific (e.g., cis-3,4-dimethylthis compound → trans,trans-2,4-hexadiene)

Applications of Cyclobutene Derivatives in Advanced Organic Synthesis and Materials Science

Cyclobutene as a Building Block for Complex Molecular Architectures

The unique reactivity of the strained four-membered ring of this compound makes it an ideal starting point for the synthesis of intricate molecular frameworks. thieme.deresearchgate.net Chemists harness the potential energy stored in the ring to drive reactions that form more elaborate polycyclic and spirocyclic systems or to access other ring sizes through rearrangement reactions. researchgate.netrsc.org

This compound derivatives are valuable precursors for creating polycyclic and spirocyclic compounds, which are structural motifs found in many natural products and pharmaceutically active molecules. researchgate.netrsc.org One of the most common methods for this is the [2+2] cycloaddition reaction, which is a key step in building the cyclobutane (B1203170)/cyclobutene core that can be further elaborated. rsc.orgresearchgate.net Visible-light photocatalysis has enabled the synthesis of complex tetracyclic scaffolds incorporating a cyclobutane ring through intramolecular [2+2] cycloadditions. acs.orgrsc.org This approach allows for the construction of multiple stereogenic centers with high diastereoselectivity from simple precursors. acs.org For instance, novel cyclobutane-fused tetracyclic skeletons have been synthesized using an energy-transfer-enabled dearomative [2+2] cycloaddition between heterocycles like benzofurans and maleimides. rsc.org

Beyond cycloadditions, transition-metal-catalyzed reactions provide a powerful route to these complex structures. A notable strategy involves the Rh(III)-catalyzed [3+2] annulation of quinoxalines with alkynylcyclobutanols. nih.govresearchgate.net This process facilitates the creation of novel spirocyclic frameworks, specifically 1'H-spiro[indene-1,2'-quinoxaline], which embeds the four-membered ring into a larger, more complex heterocyclic system. researchgate.netacs.org Such methods are valued for their ability to rapidly increase molecular complexity and provide access to versatile building blocks for medicinal chemistry. acs.orgacs.org

A synthetically powerful application of this compound chemistry is its use in the construction of six-membered rings via electrocyclic ring-opening reactions. researchgate.net Under thermal conditions, cyclobutenes undergo a conrotatory ring-opening to form 1,3-dienes. pressbooks.pub This transformation is highly stereospecific and predictable under the principles of orbital symmetry (Woodward-Hoffmann rules). The resulting diene is a versatile intermediate that can readily participate in further reactions, most notably the Diels-Alder [4+2] cycloaddition, to form a stable six-membered ring. pressbooks.pubdtic.mil

This sequence of a thermal ring-opening followed by a cycloaddition serves as a reliable method for synthesizing functionalized cyclohexene (B86901) derivatives. The entire process effectively expands the four-membered this compound ring into a six-membered ring. This strategy has been widely applied in organic synthesis, including in the total synthesis of complex natural products where the controlled formation of six-membered rings is a crucial step. researchgate.netresearchgate.net

Role of this compound in Natural Product Total Synthesis

The unique structural and reactive properties of this compound make it a valuable synthon in the total synthesis of complex natural products. researchgate.netrsc.orgrsc.org Its strained ring can be strategically employed to introduce conformational rigidity or as a precursor that can be transformed into other key structural motifs. thieme.deresearchgate.net

A prominent example of this compound's role in natural product synthesis is the "this compound diester approach" used to create alkyl citrate (B86180) natural products. researchgate.netunimelb.edu.aulvb.lt Many of these natural products, such as CJ-13,982 and L-731,120, are inhibitors of the enzyme squalene (B77637) synthase, a key target for cholesterol-lowering drugs. researchgate.netpublish.csiro.au The core challenge in synthesizing these molecules is the stereocontrolled construction of their highly oxidized and functionalized core. publish.csiro.au

The strategy commences with a formal [2+2] cycloaddition to form a key this compound diester intermediate. researchgate.netpublish.csiro.au This intermediate then undergoes a remarkable cascade reaction sequence, often triggered by acidic methanol, which involves hydrolysis, an intramolecular oxy-Michael addition, and subsequent methanolysis of the resulting cyclobutanone. researchgate.net This efficient cascade assembles the complex alkyl citrate core with the correct oxidation state and stereochemistry, avoiding the need for extensive subsequent oxidation steps. lvb.ltpublish.csiro.au This methodology has proven robust for the synthesis of several members of the alkyl citrate family. researchgate.net

Natural ProductKey Intermediate TypeBiological Activity
CJ-13,982 This compound diesterSqualene synthase inhibitor
CJ-13,981 This compound diesterSqualene synthase inhibitor
L-731,120 This compound diesterSqualene synthase inhibitor; biosynthetic precursor to Zaragozic Acid A
Trachyspic acid This compound diesterNot specified

Biomimetic synthesis aims to replicate nature's strategies for building complex molecules. nih.govacs.org In this context, this compound and its derivatives often feature in syntheses that mimic biosynthetic pathways involving cycloaddition reactions. researchgate.net The [2+2] photocycloaddition, in particular, is a bioinspired transformation that allows for the rapid construction of core skeletons found in numerous natural products. nih.govacs.org

This approach has been successfully applied to the synthesis of various natural products. For example, the total syntheses of (+)-Isoscopariusins B and C, two meroditerpenoids featuring a complex 6/6/4 tricyclic system, were achieved using a biomimetic intermolecular [2+2] photocycloaddition as the key step to construct the central cyclobutane core. researchgate.net Learning from nature's elegant methods enables chemists to devise more efficient and practical routes to molecules of biological and chemical importance. nih.govacs.org

Polymerization of this compound Monomers and Derivatives

This compound and its functionalized derivatives are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with unique properties. scispace.comd-nb.inforesearchgate.net The high ring strain of this compound (approximately 31 kcal/mol) provides a strong thermodynamic driving force for the polymerization reaction. d-nb.info ROMP of this compound derivatives typically yields unsaturated polymers with a 1,4-polybutadiene backbone, a structure not easily achieved through other polymerization methods. researchgate.net

The development of well-defined ruthenium-based catalysts, such as Grubbs catalysts, has enabled living ROMP of cyclobutenes, allowing for precise control over polymer molecular weight and low polydispersity. scispace.comd-nb.info This control has facilitated the synthesis of advanced polymer architectures, including block copolymers and graft (or "bottle-brush") copolymers. researchgate.netbeilstein-journals.org Graft copolymers can be synthesized via the "grafting-through" route, which involves the ROMP of macromonomers—polymer chains capped with a polymerizable cyclobutenyl group. researchgate.net

The reactivity of this compound monomers in ROMP can be tuned, allowing for selective polymerization. For instance, under certain conditions (e.g., using Grubbs' first-generation catalyst at 0 °C), this compound moieties will readily polymerize while other strained rings, such as norbornene, remain intact. d-nb.info This selectivity has been exploited to create complex structures like unsymmetrical ladderphanes, which contain both polythis compound and polynorbornene strands. d-nb.infobeilstein-journals.org

Monomer TypeCatalystResulting Polymer ArchitectureKey Features
1-Substituted Cyclobutenes (Secondary Amides)Grubbs 3rd Gen.Linear Polymer (Translationally Invariant)Forms polymers with E-olefins.
1-Substituted Cyclobutenes (Carbinol Esters)Grubbs 3rd Gen.Linear Polymer (Stereo- and Regio-heterogeneous)Undergoes ROMP but with less structural control.
Cyclobutenyl-capped MacromonomersRuthenium-basedGraft (Bottle-brush) CopolymersAllows for the creation of densely grafted polymer structures.
Monomers with this compound and NorborneneGrubbs 1st Gen.Norbornene-appended Polythis compoundDemonstrates selective ROMP of the more strained this compound ring.

Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutenes

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method for converting strained cyclic olefins into polymeric materials. 20.210.105 The significant ring strain of this compound and its derivatives (greater than 5 kcal/mol) provides the thermodynamic driving force for the polymerization. 20.210.105 The mechanism involves the reaction of a metal alkylidene complex with the this compound monomer. 20.210.105 This process typically goes through a [2+2] cycloaddition to form a metallacyclobutane intermediate, which then undergoes a cycloreversion to yield a new metal alkylidene, effectively propagating the polymer chain. 20.210.105

A variety of ruthenium-based catalysts, such as the Grubbs first, second, and third generation catalysts, are commonly employed for the ROMP of cyclobutenes. beilstein-journals.orgscispace.comnih.gov The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting polymer. For instance, the ROMP of certain N-arylpyrrolidene appended norbornenes catalyzed by Grubbs first-generation catalyst is known to produce polynorbornene with all-trans double bonds. d-nb.info However, in some cases involving this compound derivatives, a mixture of cis and trans double bonds can be formed. beilstein-journals.orgd-nb.info

The reactivity of this compound derivatives in ROMP can be selectively controlled. For example, at 0 °C in tetrahydrofuran (B95107) (THF), Grubbs first-generation catalyst readily polymerizes this compound derivatives, while norbornene derivatives remain unreacted. beilstein-journals.orgd-nb.info This selectivity allows for the synthesis of complex polymer architectures, such as norbornene-appended polythis compound, which can be further polymerized to create unsymmetrical ladderphanes. beilstein-journals.orgd-nb.info

The substitution pattern on the this compound ring significantly impacts its polymerizability. Studies on 1-substituted this compound derivatives have shown that secondary amides of 1-cyclobutenecarboxylic acid and esters of 1-cyclobutene-1-methanol undergo ROMP. scispace.comnih.gov The secondary amides, in particular, can lead to translationally invariant polymers with E-olefin geometry. scispace.comnih.gov In contrast, 1-cyclobutenecarboxylic acid esters and tertiary amides may only undergo a single ring-opening metathesis (ROM) event without subsequent polymerization. scispace.comnih.gov This is because the resulting enoic ruthenium carbene is not reactive enough to propagate the polymerization with another monomer unit. scispace.comnih.gov

Recently, metal-free ROMP of cyclobutenes has been achieved using hydrazine (B178648) catalysis. nih.govnih.govchemrxiv.org This method offers a controlled, living polymerization, providing excellent control over molecular weight and low dispersity, and produces polymers free of metal contaminants. nih.govnih.gov This is particularly advantageous for applications in biomedical fields and microelectronics where metal impurities are a concern. nih.gov The monomers used in this system, such as endo-tricyclo[4.2.2.0²,⁵]deca-3,9-dienes (TDDs), are readily synthesized and lead to polymers with exclusively trans-olefins. nih.gov

Table 1: Reactivity of 1-Substituted this compound Derivatives in ROMP (This table is interactive)

Monomer Type Polymerization Outcome Resulting Polymer Characteristics Reference(s)
Secondary amides of 1-cyclobutenecarboxylic acid Polymerization Translationally invariant polymers (E-olefins) scispace.com, nih.gov
Esters of 1-cyclobutene-1-methanol Polymerization Stereo- and regiochemically heterogeneous polymers scispace.com, nih.gov
1-Cyclobutenecarboxylic acid esters Ring-Opening Metathesis (ROM) only No polymerization scispace.com, nih.gov, nih.gov
Tertiary amides of 1-cyclobutenecarboxylic acid Ring-Opening Metathesis (ROM) only No polymerization scispace.com, nih.gov
endo-Tricyclo[4.2.2.0²,⁵]deca-3,9-dienes (TDDs) Metal-free Polymerization (Hydrazine-catalyzed) Well-defined polymers with trans-olefins nih.gov

[2+2] Photopolymerization for Cyclobutane Polymers

The [2+2] photocycloaddition reaction is a prominent method in synthetic organic chemistry for constructing cyclobutane rings, which are often difficult to access through other synthetic routes. nih.gov This reaction can be extended to the polymerization of diolefinic monomers to create polymers containing cyclobutane units in their backbone. researchgate.netresearchgate.net

Traditionally, [2+2] photopolymerization has been primarily conducted in the solid state, where the crystal lattice pre-organizes the monomers for efficient reaction. rsc.orgchemrxiv.org However, achieving this polymerization in solution has been a significant challenge due to the lack of monomer preassembly and, for many simple diolefins, insufficient absorption of visible light. rsc.orgchemrxiv.org

Recent advancements have enabled the solution-state [2+2] photopolymerization of certain monomers. For instance, introducing electron-donating alkoxy groups to p-phenylenediacrylate (PDA) monomers creates a donor-acceptor system that can be activated by visible light, leading to the formation of linear cyclobutane-containing polymers with high molecular weights. researchgate.net Another successful approach involves the use of energy transfer catalysis. This strategy allows for the [2+2] photopolymerization of biomass-derived non-rigid biscinnamate monomers in solution under visible light, producing soluble and processable cyclobutane-imbedded polyesters. rsc.orgchemrxiv.org Thioxanthone-sensitized solution-state [2+2] photopolymerization has also been developed to create structurally complex truxinate cyclobutane polymers. nih.gov

Continuous flow chemistry offers significant advantages for photopolymerization, including precise control over reaction parameters like temperature and residence time, leading to enhanced efficiency and scalability. nih.govrsc.orgvapourtec.com This technique is particularly beneficial for producing well-defined polymers. nih.gov

The application of continuous flow reactors to the thioxanthone-sensitized [2+2] photopolymerization of truxinate cyclobutane-based polyesters has been shown to decrease reaction times, increase polymer molecular weight, and lower dispersity compared to traditional batch reactions. nih.gov This method facilitates the scalable production of these polymers, which were previously limited to small-scale research quantities. nih.gov The use of microreactors, with their high surface area-to-volume ratio, allows for superior heat exchange and efficient mixing, further enhancing control over the polymerization process. uni-mainz.de

Anionic-Coordinated Polymerization Strategies

Anionic-coordinated polymerization provides an alternative route to polycyclobutenes. giulionatta.itacs.org Catalytic systems based on this mechanism can polymerize this compound to high molecular weight homopolymers. giulionatta.it The structure of the resulting polymer is highly dependent on the nature of the catalyst used. Some catalysts promote polymerization through the opening of the double bond, yielding polymers with repeating cyclobutane units in the backbone (polycyclobutylenamer). giulionatta.it In contrast, other catalysts can induce the opening of the cyclobutane ring itself, resulting in the formation of 1,4-polybutadiene structures. giulionatta.it

The electronegativity of the metal in the catalyst can influence the polymerization pathway. For example, with metals from group 8, more electronegative metals like nickel and rhodium tend to polymerize this compound by opening the double bond, whereas the more electropositive ruthenium can cause ring-opening to form polybutadiene. iupac.org

Development of this compound-Based Mechanophores and Responsive Polymer Systems

Mechanophores are molecular units that undergo specific chemical transformations in response to mechanical stress. Cyclobutane-based structures have emerged as a versatile class of mechanophores for creating stress-responsive polymers. nih.govacs.orgnih.govresearchgate.net The mechanical force can induce a [2+2] cycloreversion of the cyclobutane ring, leading to constructive chemical changes within the polymer. nih.govacs.org

One example involves the incorporation of bicyclo[4.2.0]octane mechanophores into polyester (B1180765) chains. nih.govnih.gov When subjected to elongational forces, such as those from pulsed ultrasound, these mechanophores undergo a ring-opening to form reactive α,β-unsaturated esters. nih.govnih.gov This transformation can be harnessed for applications like self-healing materials, where the newly formed functional groups can react, for instance, via thiol-ene conjugate addition to create cross-linked networks. nih.govacs.org Mechanistic studies suggest that this mechanochemical ring-opening is not a concerted process but proceeds through a 1,4-diradical intermediate. nih.govacs.org

Ladder-type cyclobutane mechanophores have also been developed. nsf.gov These multicyclic structures can undergo stress-induced transformations from non-conjugated to conjugated polymer backbones, resulting in significant changes to the material's properties. nsf.gov Single-molecule force spectroscopy (SMFS) has been used to study the mechanochemistry of these systems, revealing that the force required for activation is sensitive to the stereochemistry and electronic properties of the cyclobutane ring. nsf.gov

Furthermore, the force-coupled electrocyclic ring-opening of this compound derivatives has been investigated. rsc.org When force is applied across cis-substituted polymer chains attached to a this compound, the typically thermally forbidden disrotatory ring-opening is favored, leading to the formation of the E,E-diene product. rsc.org

Generation of Stereodefined 1,3-Dienes from this compound Ring Opening

The thermal electrocyclic ring-opening of cyclobutenes is a classic pericyclic reaction that produces 1,3-butadienes. mdpi.commasterorganicchemistry.com This reaction is highly stereospecific, following the Woodward-Hoffmann rules, where the configuration of the this compound dictates the geometry of the resulting diene. mdpi.comwikipedia.org Specifically, under thermal conditions, the ring-opening proceeds in a conrotatory fashion. masterorganicchemistry.comlibretexts.org This means that substituents on the this compound ring rotate in the same direction (both clockwise or both counter-clockwise) during the bond-breaking process. masterorganicchemistry.com For example, heating cis-3,4-dimethylthis compound yields cis,trans-2,4-hexadiene, while heating trans-3,4-dimethylthis compound (B1254641) produces trans,trans-2,4-hexadiene. libretexts.org

This stereochemical control makes the electrocyclic ring-opening of cyclobutenes a valuable tool for the synthesis of stereodefined dienes, which are important building blocks in natural product synthesis. mdpi.comchimia.ch

The preference for one conrotatory pathway over the other is known as torquoselectivity. wikipedia.orgchemrxiv.org This selectivity is influenced by the electronic nature of the substituents on the this compound ring. researchgate.netnih.gov Generally, electron-donating groups and weak electron-accepting groups tend to rotate "outward" to form the E-diene, while strong electron-accepting groups often rotate "inward" to give the Z-diene. researchgate.netaip.org This electronic control can sometimes override significant steric hindrance. chemrxiv.org However, in some highly substituted systems, what appears to be a violation of these rules can occur due to post-ring-opening isomerization, where the kinetic product ratio does not reflect the final thermodynamic product distribution. nih.gov The underlying factors governing torquoselectivity include orbital interactions between the breaking sigma bond and the substituent's orbitals, as well as repulsive interactions with lone pairs. chemrxiv.orgresearchgate.net

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Property Studies

NMR spectroscopy serves as a powerful tool for probing the electronic environment of nuclei within a molecule. While standard ¹H and ¹³C NMR are routine, specialized techniques targeting other nuclei, such as ¹⁷O, can offer unique insights into electronic properties.

The electronic properties of substituted cyclobutene-1,2-diones have been effectively examined through the use of ¹⁷O NMR spectroscopy, complemented by theoretical calculations. This method is particularly sensitive to the distribution of electron density at the carbonyl oxygen atoms. Studies have revealed a remarkably wide range of ¹⁷O NMR chemical shifts for the carbonyl groups, spanning from 263 to 508.6 ppm, highly dependent on the nature of the substituents at the 3- and 4-positions of the this compound ring nih.gov.

Research comparing these compounds to cyclopropenones shows that this compound-1,2-diones possess a lower negative charge per oxygen atom. The introduction of electron-donating substituents on the ring enhances the negative charge on the oxygen, a trend that is well-reproduced by calculated ¹⁷O chemical shifts nih.gov. This correlation between substituent electronic effects and ¹⁷O chemical shifts provides a direct probe of the electronic structure and resonance contributions within these molecules. For instance, the dianions of squaric acid, a notable this compound-1,2-dione derivative, are significantly stabilized by the delocalization of negative charge onto the oxygen atoms, a feature that can be investigated using ¹⁷O NMR nih.gov.

Table 1: Representative ¹⁷O NMR Chemical Shifts for Substituted this compound-1,2-diones Note: Specific chemical shift values for a range of substituents were detailed in the source literature but are not available in the provided search snippets. The following table illustrates the type of data presented in such studies.

Substituent at C3/C4Observed ¹⁷O Chemical Shift (ppm)
Dihydroxy (Squaric Acid)Data not available in snippets
Phenyl / PhenylData not available in snippets
Methoxy / MethoxyData not available in snippets
Methyl / MethylData not available in snippets

This interactive table is based on the finding that chemical shifts for this compound-1,2-diones vary widely depending on the substituent.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as radicals. While EPR studies specifically targeting the simple this compound radical cation are not prominent in the provided search results, the technique has been applied to investigate radical species derived from related structures, providing insight into potential intermediates in this compound chemistry.

For instance, EPR spectroscopy has been instrumental in identifying and characterizing α-stannylvinyl radical intermediates generated during the O-directed hydrostannation of dialkyl acetylenic alcohols. These studies provide the first readily interpretable EPR spectra of such vinyl radicals, confirming their presence in the reaction mechanism qub.ac.uk. Although not this compound itself, this demonstrates the power of EPR to characterize radicals on unsaturated carbon frameworks.

In a reaction more closely related to the this compound core, the one-electron oxidation of trans-1,2-di(carbazol-9-yl)cyclobutane leads to a ring-opened product. This reaction is proposed to proceed through a cyclobutane (B1203170) cation radical, which readily interconverts with an open-chain butane cation radical rsc.org. While the EPR spectrum of this specific intermediate was not detailed in the abstract, the study highlights the role of radical cations in the ring-opening chemistry of substituted cyclobutanes. The oxidative ring-opening of cyclobutenedione can also lead to the formation of a bisketene radical cation, which has been characterized by its IR spectrum and quantum chemical calculations sonar.ch. These examples underscore the utility of EPR in studying the mechanisms of reactions involving this compound-related structures where radical intermediates are postulated.

High Vibrational Overtone Photochemistry for Isomerization Studies

High vibrational overtone photochemistry utilizes direct, single-photon excitation of C-H stretching overtone transitions to energize a molecule and induce a chemical reaction. This technique has been successfully applied to study the isomerization of this compound to 1,3-butadiene (B125203) aip.org. By exciting high C-H stretching overtones (e.g., the fifth and sixth overtones), this compound molecules are prepared with a well-defined total internal energy, allowing for the measurement of energy-resolved unimolecular reaction rate constants, k(E) aip.org.

The isomerization rate has been measured as a function of both total energy and the specific overtone transition excited. A significant finding is that the values of k(E) depend on the total energy of the molecule but show no observable dependence on the type of C-H overtone transition that was initially excited aip.org. This suggests that intramolecular vibrational energy redistribution (IVR) occurs on a timescale that is fast compared to the timescale of the isomerization reaction.

Table 3: Unimolecular Isomerization Rate Constants (k(E)) for this compound Data extracted from the text of Hall, R. B., et al. (1981). J. Chem. Phys.

Overtone TransitionEnergy (cm⁻¹)k(E) (s⁻¹)
5th C-H Stretch (Alkenyl)140902.0 x 10⁸
5th C-H Stretch (Aliphatic)142102.5 x 10⁸
6th C-H Stretch (Alkenyl)166801.6 x 10⁹
6th C-H Stretch (Aliphatic)169502.0 x 10⁹

Mass Spectrometry for Gas-Phase Ion Studies

Mass spectrometry (MS) is a cornerstone technique for studying the properties and reactions of ions in the gas phase, providing information on molecular weight and fragmentation patterns that are indicative of structure. The study of gas-phase ion chemistry can reveal intrinsic molecular properties in the absence of solvent effects wikipedia.orgcolorado.edu.

While detailed fragmentation studies of the parent this compound molecule are not extensively covered in the search results, MS has been applied to various this compound derivatives. For example, MALDI-TOF mass spectrometry was used to confirm the composition of this compound-based macrocycles, identifying mixtures containing three to six repeating monomer units researchgate.net. The mass spectra of sila-cyclobutene derivatives have also been reported, indicating the utility of MS for characterizing heterocyclic analogues upenn.edu.

The fragmentation of cyclic alkanes, such as cyclobutane, provides some insight into potential pathways for related unsaturated systems. The mass spectrum of cyclobutane shows a molecular ion peak [M]⁺ at m/z 56, with the most abundant base peak at m/z 28, corresponding to the [C₂H₄]⁺ ion, indicating a facile cleavage of the four-membered ring docbrown.info. It is plausible that this compound would also undergo significant ring cleavage upon ionization. Gas-phase ion chemistry studies, often enabled by mass spectrometry, are crucial for determining fundamental thermochemical properties like proton affinities and for examining the kinetics of ion-molecule reactions colorado.edupageplace.de. Techniques such as collision-induced dissociation (CID) are used to fragment molecular ions in the gas phase, yielding structural information wikipedia.org.

Q & A

Q. Methodological Considerations :

  • Monitor reaction progress using gas chromatography (GC) to track this compound yield.
  • Optimize catalyst loading (e.g., 0.5–2 mol% Ni) to balance efficiency and cost .

Basic: How is the structure of this compound characterized experimentally?

Key techniques include:

  • X-ray Crystallography : Resolves bond angles (e.g., ~85° for the strained ring) and confirms the planar geometry of the double bond .
  • NMR Spectroscopy : <sup>1</sup>H NMR reveals deshielded protons adjacent to the double bond (δ 5.2–5.8 ppm), while <sup>13</sup>C NMR identifies sp<sup>2</sup> carbons at ~120–130 ppm .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) validate experimental bond lengths and angles .

Advanced: How does ring strain in this compound influence its reactivity, and how can this be quantified experimentally?

This compound’s 90° bond angles (vs. ideal 120° for sp<sup>2</sup> carbons) create ~25–30 kcal/mol ring strain, driving unique reactivity:

  • Thermal Ring-Opening : At 150–200°C, this compound undergoes electrocyclic ring-opening to 1,3-butadiene, a process measurable via differential scanning calorimetry (DSC) .
  • Photochemical Reactions : UV irradiation induces [2+2] cycloreversion to cyclobutane, monitored via UV-Vis spectroscopy .

Q. Methodological Approaches :

  • Compare activation energies (ΔG‡) of strained vs. unstrained alkenes using Arrhenius plots from kinetic studies.
  • Use strain-energy calculations (e.g., group increment theory) to quantify contributions from angle distortion .

Advanced: How can researchers resolve contradictions in reported photochemical reaction outcomes of this compound?

Discrepancies in product distributions (e.g., cyclobutane vs. polymerized derivatives) arise from:

  • Wavelength Sensitivity : UV light at 254 nm favors cycloreversion, while 365 nm may induce polymerization. Control experiments with monochromatic light sources are critical .
  • Solvent Effects : Polar solvents stabilize transition states for ring-opening; nonpolar solvents favor dimerization. Systematic solvent screening (e.g., hexane vs. acetonitrile) clarifies mechanistic pathways .

Q. Data Analysis Strategy :

  • Use time-resolved FTIR to track intermediate species during irradiation.
  • Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) .

Advanced: What methodological frameworks are suitable for designing this compound-based polymers with tailored properties?

This compound’s ring-opening metathesis polymerization (ROMP) can yield polymers with tunable thermal stability:

  • Catalyst Selection : Grubbs’ catalysts (e.g., Ru-based) enable controlled living polymerization, characterized by gel permeation chromatography (GPC) for molecular weight distribution .
  • Functionalization : Introduce substituents (e.g., methyl groups) to the this compound ring to modulate polymer crystallinity, analyzed via differential scanning calorimetry (DSC) .

Q. Experimental Design :

  • Optimize monomer-to-catalyst ratios (e.g., 100:1 to 500:1) to balance reaction rate and polymer length.
  • Use <sup>13</sup>C cross-polarization magic-angle spinning (CP/MAS) NMR to study solid-state polymer conformations .

Basic: What analytical techniques are used to assess this compound purity and stability during storage?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., 1,3-butadiene) with detection limits <0.1% .
  • Accelerated Stability Testing : Store this compound at 40°C/75% RH for 4 weeks and monitor degradation via FTIR for carbonyl formation .

Advanced: How can computational models predict this compound reactivity in novel reaction environments?

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on transition states using explicit solvent models (e.g., water, toluene) .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective functionalization .

Validation : Compare computed activation energies (e.g., ωB97X-D/cc-pVTZ) with experimental Arrhenius data .

Advanced: What strategies mitigate challenges in reproducing this compound synthesis across laboratories?

  • Standardized Protocols : Document catalyst activation steps (e.g., degassing with N2) to prevent oxidation .
  • Interlaboratory Studies : Share raw data (e.g., GC traces, NMR spectra) via repositories like PubChem to validate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.